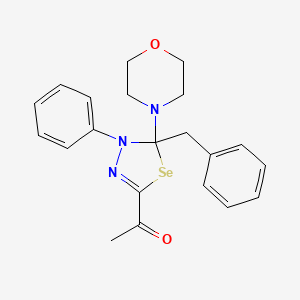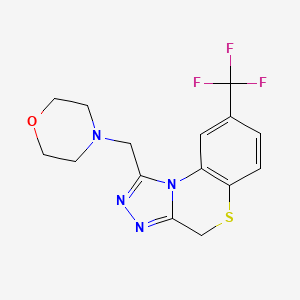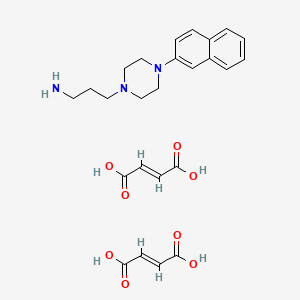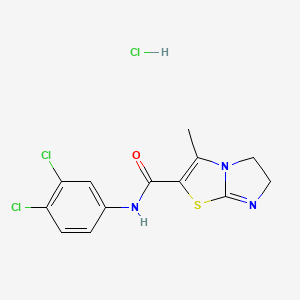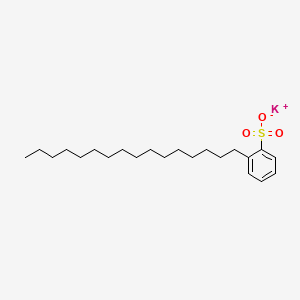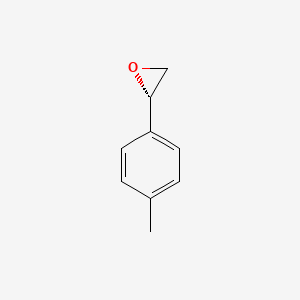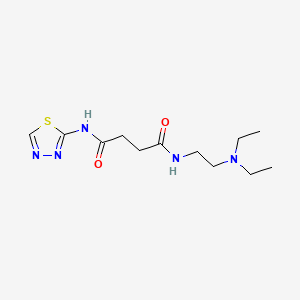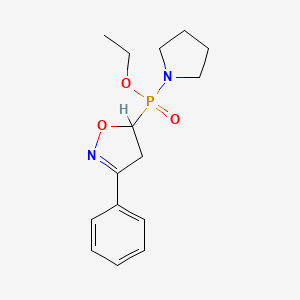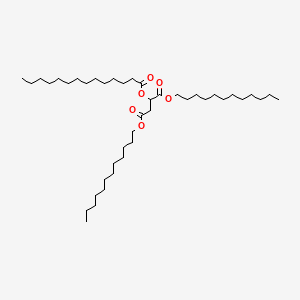
2-((1-Oxotetradecyl)oxy)butanedioic acid, 1,4-didodecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Oxotetradecyl)oxy)butanedioic acid, 1,4-didodecyl ester is a complex organic compound with the molecular formula C42H80O6 . This compound is characterized by its unique structure, which includes a butanedioic acid core esterified with long-chain alkyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-((1-Oxotetradecyl)oxy)butanedioic acid, 1,4-didodecyl ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with 1-oxotetradecyl alcohol and dodecyl alcohol in the presence of a strong acid catalyst . The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
2-((1-Oxotetradecyl)oxy)butanedioic acid, 1,4-didodecyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-((1-Oxotetradecyl)oxy)butanedioic acid, 1,4-didodecyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: This compound is used in the study of lipid metabolism and as a component in the formulation of lipid-based drug delivery systems.
Medicine: It is investigated for its potential use in drug formulations and as a carrier for active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 2-((1-Oxotetradecyl)oxy)butanedioic acid, 1,4-didodecyl ester involves its interaction with biological membranes and enzymes. The long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for esterases, leading to the release of active metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-((1-Oxotetradecyl)oxy)butanedioic acid, 1,4-didodecyl ester include other long-chain alkyl esters of butanedioic acid, such as:
- 2-((1-Oxotetradecyl)oxy)butanedioic acid, 1,4-dioctyl ester
- 2-((1-Oxotetradecyl)oxy)butanedioic acid, 1,4-didecyl ester
- 2-((1-Oxotetradecyl)oxy)butanedioic acid, 1,4-diheptyl ester
The uniqueness of this compound lies in its specific alkyl chain lengths, which confer distinct physical and chemical properties, such as solubility and melting point .
Eigenschaften
CAS-Nummer |
124803-46-9 |
|---|---|
Molekularformel |
C42H80O6 |
Molekulargewicht |
681.1 g/mol |
IUPAC-Name |
didodecyl 2-tetradecanoyloxybutanedioate |
InChI |
InChI=1S/C42H80O6/c1-4-7-10-13-16-19-22-23-26-29-32-35-40(43)48-39(42(45)47-37-34-31-28-25-21-18-15-12-9-6-3)38-41(44)46-36-33-30-27-24-20-17-14-11-8-5-2/h39H,4-38H2,1-3H3 |
InChI-Schlüssel |
SHMDHHURTFZFIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)OCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride](/img/structure/B12756206.png)
